tert-butyl ((1S,5R,6R)-6-amino-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate
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Overview
Description
Tert-butyl ((1S,5R,6R)-6-amino-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, a cyano group, and a pentan-3-yloxy group attached to a cyclohexene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((1S,5R,6R)-6-amino-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate typically involves multi-step reactions. One common method includes the following steps:
Formation of the cyclohexene ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of functional groups: The amino, cyano, and pentan-3-yloxy groups are introduced through various substitution reactions.
Protection and deprotection steps: Protecting groups such as tert-butyl are used to prevent unwanted reactions during the synthesis and are later removed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((1S,5R,6R)-6-amino-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like sodium azide (NaN₃) and alkyl halides are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Tert-butyl ((1S,5R,6R)-6-amino-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of tert-butyl ((1S,5R,6R)-6-amino-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(1-{[(1S,5R,6R)-3-(carbonobromidoyl)-6-acetamido-5-(pentan-3-yloxy)cyclohex-3-en-1-yl]amino}ethenyl)carbamate .
- Tert-butyl N-[(1S,5R,6R)-3-{ (6-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanamido}hexyl)oxyphosphoryl}-6-acetamido-5-(pentan-3-yloxy)cyclohex-3-en-1-yl]carbamate .
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C17H29N3O3 |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
tert-butyl N-[(1S,5R,6R)-6-amino-3-cyano-5-pentan-3-yloxycyclohex-3-en-1-yl]carbamate |
InChI |
InChI=1S/C17H29N3O3/c1-6-12(7-2)22-14-9-11(10-18)8-13(15(14)19)20-16(21)23-17(3,4)5/h9,12-15H,6-8,19H2,1-5H3,(H,20,21)/t13-,14+,15+/m0/s1 |
InChI Key |
QCZYBAMCHBJLTO-RRFJBIMHSA-N |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1N)NC(=O)OC(C)(C)C)C#N |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1N)NC(=O)OC(C)(C)C)C#N |
Origin of Product |
United States |
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